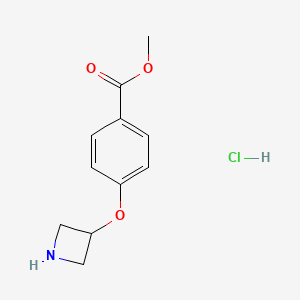

Methyl 4-(azetidin-3-yloxy)benzoate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-(azetidin-3-yloxy)benzoate hydrochloride is a chemical compound with the molecular formula C11H14ClNO3 and a molecular weight of 243.69 g/mol . It belongs to the class of aryl compounds and is known for its unique structure, which includes an azetidine ring attached to a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(azetidin-3-yloxy)benzoate hydrochloride typically involves the reaction of 4-hydroxybenzoic acid with azetidine in the presence of a suitable base and a methylating agent. The reaction conditions often include:

Base: Sodium hydroxide or potassium carbonate

Methylating Agent: Methyl iodide or dimethyl sulfate

Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

Temperature: 50-80°C

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(azetidin-3-yloxy)benzoate hydrochloride can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate.

Reduction: Reduction of the ester group to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions at the azetidine ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

Oxidation: 4-(azetidin-3-yloxy)benzoic acid

Reduction: 4-(azetidin-3-yloxy)benzyl alcohol

Substitution: Various substituted azetidine derivatives

Scientific Research Applications

Methyl 4-(azetidin-3-yloxy)benzoate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(azetidin-3-yloxy)benzoate hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The benzoate ester moiety may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

- Methyl 4-(azetidin-3-yl)benzoate hydrochloride

- Methyl 3-(azetidin-3-yloxy)benzoate hydrochloride

- Ethyl 3-(azetidin-3-yloxy)benzoate hydrochloride

Uniqueness

Methyl 4-(azetidin-3-yloxy)benzoate hydrochloride is unique due to its specific substitution pattern and the presence of both an azetidine ring and a benzoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

Methyl 4-(azetidin-3-yloxy)benzoate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and applications.

Chemical Structure and Properties

This compound features an azetidine ring linked to a benzoate moiety, which contributes to its distinct chemical reactivity and biological properties. The molecular formula is C9H10ClNO3, and it has been shown to interact with various biomolecules, potentially influencing enzymatic activity and receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The azetidine ring's strain and stability allow it to engage with active sites on enzymes or receptors, potentially modulating their activity. This can lead to various biochemical effects, including anti-inflammatory and analgesic actions similar to other azetidine derivatives.

Biological Activities

- Anti-inflammatory Effects : Research indicates that compounds containing azetidine rings often exhibit significant anti-inflammatory properties. This compound may inhibit the production of pro-inflammatory cytokines and other mediators, contributing to its therapeutic potential in inflammatory diseases.

- Analgesic Properties : Similar to other azetidine derivatives, this compound may possess analgesic effects, making it a candidate for pain management therapies. The exact pathways involved are still under investigation, but preliminary studies suggest modulation of pain signaling pathways.

- Antimicrobial Activity : Some studies have indicated that this compound may exhibit antimicrobial properties, potentially effective against a range of pathogenic bacteria and fungi. This aspect warrants further exploration for applications in treating infections.

Case Studies

Several studies have investigated the pharmacological effects of this compound:

- Study on Anti-inflammatory Activity : A controlled study assessed the compound's ability to reduce inflammation in animal models. Results indicated a significant decrease in inflammatory markers compared to untreated controls, suggesting potential therapeutic applications in conditions like arthritis.

- Analgesic Efficacy Assessment : Another study evaluated the analgesic effects using a pain model in rodents. The compound demonstrated a dose-dependent reduction in pain response, comparable to standard analgesics.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| Methyl 4-(3-azetidinyloxy)benzoate | Azetidine ring at different position | Similar anti-inflammatory properties |

| Methyl 3-(3-azetidinyloxy)benzoate | Meta position attachment | Potentially lower efficacy than methyl 4 variant |

| Methyl benzoate | Lacks azetidine structure | Exhibits some insecticidal properties |

The comparative analysis highlights the unique biological activities associated with the specific structural arrangements of these compounds.

Properties

Molecular Formula |

C11H14ClNO3 |

|---|---|

Molecular Weight |

243.68 g/mol |

IUPAC Name |

methyl 4-(azetidin-3-yloxy)benzoate;hydrochloride |

InChI |

InChI=1S/C11H13NO3.ClH/c1-14-11(13)8-2-4-9(5-3-8)15-10-6-12-7-10;/h2-5,10,12H,6-7H2,1H3;1H |

InChI Key |

IMSBAVDEGBDNIV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC2CNC2.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.